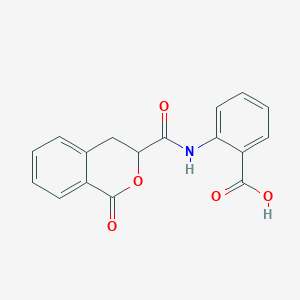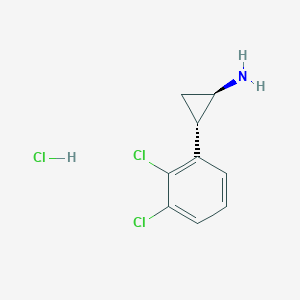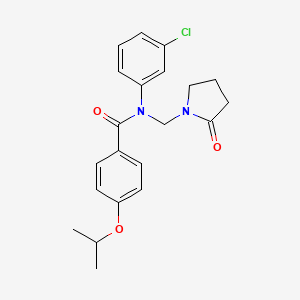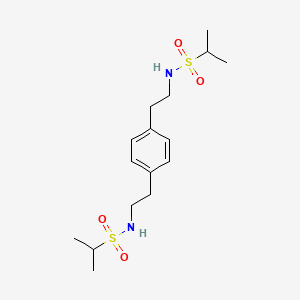
Cmpda
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used in scientific research to study the modulation of glutamate receptors, specifically the GluA2 receptor subtypes . CMPDA has shown significant potential in enhancing the activity of these receptors, making it a valuable tool in neuroscience research.
Wissenschaftliche Forschungsanwendungen
CMPDA has a wide range of applications in scientific research:
Chemistry: Used to study the modulation of AMPA receptors and their role in synaptic transmission.
Biology: Helps in understanding the mechanisms of neurotransmission and synaptic plasticity.
Medicine: Potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: Used in the development of new drugs targeting glutamate receptors
Wirkmechanismus
CMPDA exerts its effects by binding to the allosteric site of AMPA receptors, specifically the GluA2 subtypes. This binding enhances the receptor’s response to glutamate, leading to increased synaptic transmission. The molecular targets involved include the ligand-binding domain of the receptor, which undergoes conformational changes upon binding with this compound .
Biochemische Analyse
Biochemical Properties
Cmpda plays a significant role in biochemical reactions, particularly as it interacts with the GluA2 receptor . This receptor is an ionotropic glutamate receptor, which is a type of protein that controls the conductance of ions across the cell membrane. This compound acts as a positive allosteric modulator, meaning it binds to a site on the GluA2 receptor different from the active site, enhancing the receptor’s response to its ligand .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it increases glutamate-induced calcium influx into HEK293 cells expressing human GluA2i or GluA2o receptors . Furthermore, this compound has been found to inhibit desensitization of rat GluA2o and GluA2i receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the GluA2 receptor. As a positive allosteric modulator, this compound binds to a site on the GluA2 receptor that is distinct from the active site. This binding enhances the receptor’s response to its ligand, leading to an increase in glutamate-induced calcium influx into the cell .
Temporal Effects in Laboratory Settings
Studies have shown that this compound can inhibit the desensitization of GluA2 receptors, suggesting that it may have long-term effects on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CMPDA is synthesized through a series of chemical reactions involving the formation of sulfonamide bonds. The synthesis typically starts with the reaction of a phenyl compound with sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then further reacted with other reagents to form the final this compound compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
CMPDA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Vergleich Mit ähnlichen Verbindungen
CMPDA is compared with other positive allosteric modulators of AMPA receptors, such as cyclothiazide and CX614. While all these compounds enhance receptor activity, this compound is unique in its specific modulation of GluA2 receptor subtypes and its ability to slow down receptor deactivation .
List of Similar Compounds
- Cyclothiazide
- CX614
- CMPDB (phenyl-1,4-bis-carboxythiophene)
Eigenschaften
IUPAC Name |
N-[2-[4-[2-(propan-2-ylsulfonylamino)ethyl]phenyl]ethyl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S2/c1-13(2)23(19,20)17-11-9-15-5-7-16(8-6-15)10-12-18-24(21,22)14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLGMMYEKXPVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCC1=CC=C(C=C1)CCNS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380607-77-2 |
Source


|
| Record name | CMPDA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380607772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMPDA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36XX25K37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
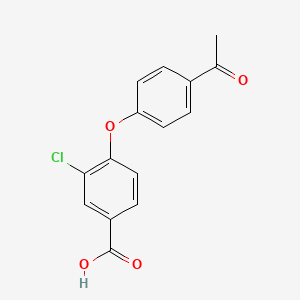
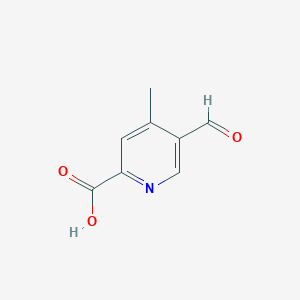
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)


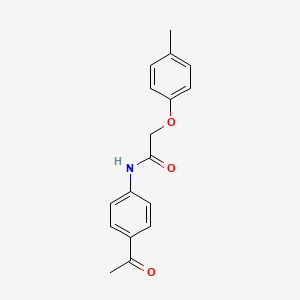

![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)
